molecular formula C10H11N3 B1349387 3-Methyl-4-phenyl-1H-pyrazol-5-amine CAS No. 31924-81-9

3-Methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1349387
CAS No.: 31924-81-9
M. Wt: 173.21 g/mol
InChI Key: UMDNRKCXSUJMCY-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C10H11N3, is particularly interesting due to its structural features and potential biological activities .

Biochemical Analysis

Biochemical Properties

3-Methyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, influencing neural transmission . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of acetylcholine, which is crucial for neural communication . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with enzymes involved in neurotransmitter synthesis and degradation . These interactions can result in changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical activity . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that high doses of the compound can cause significant changes in neural activity and behavior in animal models . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . The compound’s metabolism may also affect its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within tissues can significantly impact its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . Another method includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction, catalyzed by sodium acetate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. These methods often involve multi-step reactions with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-5-ones, while substitution reactions can yield a variety of substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both methyl and phenyl groups on the pyrazole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNRKCXSUJMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975823
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31924-81-9, 60419-81-0
Record name 5-Amino-3-methyl-4-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60419-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reactivity of 3-methyl-4-phenyl-1H-pyrazol-5-amine in the context of these studies?

A1: The research highlights the ability of this compound to undergo diazotization in hydrochloric acid, forming a diazonium salt [1]. This diazonium salt acts as a key intermediate, readily participating in azo coupling reactions with various active methylene compounds. This reactivity is crucial for synthesizing the diverse range of pyrazolylazo derivatives described in the studies.

Q2: What specific heterocyclic systems were successfully synthesized using this compound as a starting material?

A2: The research demonstrates the successful synthesis of fused pyrazolo[5,1-c][1,2,4]triazines using this compound [1]. These triazine derivatives were obtained through heterocyclization reactions, showcasing the versatility of this starting material in accessing complex heterocyclic structures.

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